3-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N4O2/c27-19-6-3-17(4-7-19)16-29-24(33)18-5-12-22-23(15-18)30-26(31-13-1-2-14-31)32(25(22)34)21-10-8-20(28)9-11-21/h3-12,15H,1-2,13-14,16H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSQMJZHHLSTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions using pyrrolidine and suitable electrophilic intermediates.
Attachment of Fluorophenyl Groups: The fluorophenyl groups can be attached through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions using fluorophenylboronic acids or fluorophenyl halides.
Final Coupling and Functionalization: The final step involves coupling the intermediate compounds to form the desired product, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic reagents (e.g., Grignard reagents) are used under conditions such as reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions include various substituted quinazolines, hydroxylated derivatives, and N-oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that derivatives of quinazoline, including the target compound, exhibit a range of biological activities:
-
Antimicrobial Activity :
- Quinazolines have shown significant antimicrobial properties against various bacteria and fungi. Studies have demonstrated that modifications in the quinazoline structure can enhance antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus .
- The specific compound has been evaluated for its minimum inhibitory concentrations (MIC) against common pathogens, showcasing potential as an antibiotic agent.
-
Anticancer Properties :
- Compounds within the quinazoline family have been investigated for their anticancer effects. They are believed to inhibit specific kinases involved in cancer cell proliferation .
- The fluorine substitutions in the structure may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further studies in cancer therapy.
- CNS Activity :
Case Studies
Several studies have highlighted the relevance of quinazoline derivatives in clinical settings:
- Antimicrobial Efficacy Study :
- Cancer Treatment Exploration :
- Neuropharmacological Studies :
Table 1: Biological Activities of Quinazoline Derivatives
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | 3-(4-fluorophenyl) derivatives | Significant inhibition of bacterial growth |
| Anticancer | Quinazolines with fluorine groups | Induction of apoptosis in cancer cells |
| CNS Activity | Pyrrolidine-containing quinazolines | Anxiolytic effects observed |
Table 2: Minimum Inhibitory Concentrations (MIC) Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-(4-fluorophenyl) derivative | E. coli | 6.25 |
| Other quinazoline derivatives | Staphylococcus aureus | 12.5 |
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase activity by competing with ATP binding, leading to downstream effects on cell signaling and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Quinazoline Derivatives
Halogen Substitution: Fluorine vs. Chlorine
- Compound: 3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (1146034-20-9) Key difference: Chlorine replaces fluorine at the benzyl position.
Benzyl vs. Phenyl Substitution
- Compound: N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide Key difference: A pyrimido-benzimidazole core replaces quinazoline, but retains the 4-fluorophenyl and carboxamide groups.
Heterocyclic Modifications
Pyrrolidine vs. Piperidine Derivatives
- Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key difference: A pyrazolo-pyrimidine core replaces quinazoline, but retains fluorophenyl and amide groups. This may enhance interactions with kinases or other nucleotide-binding targets.
Triazine-Pyrrolidine Hybrids
- Compound: 4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives Key difference: A triazine ring is conjugated with a pyrrolidine moiety.
Functional Group Comparisons
Carboxamide vs. Urea
- Compound: 1-(4-((6-chloro-2-methylpyrimidin-4-yl)amino)-3-fluorophenyl)-3-(4-fluorophenyl)urea Key difference: A urea group replaces the carboxamide. Impact: Urea’s dual hydrogen-bond donor/acceptor capacity may improve binding to proteases or receptors requiring bidentate interactions, whereas carboxamide is a single hydrogen-bond donor.
Structural and Electronic Trends
Electronic Effects
- Fluorophenyl groups in the target compound and analogs (e.g., ) provide electron-withdrawing effects, stabilizing aromatic systems and modulating pKa values of adjacent functional groups.
- Chlorine substitution (e.g., ) increases lipophilicity but may reduce metabolic stability due to stronger carbon-chlorine bonds .
Steric Considerations
Data Table: Key Structural Comparisons
Biological Activity
The compound 3-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including its anticancer, antibacterial, and antioxidant activities, supported by case studies and research findings.
- Molecular Formula : C23H24F2N4O2
- Molecular Weight : 426.46 g/mol
- CAS Number : 125971-96-2
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to the one in focus exhibit potent cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- Quinazolines primarily act by inhibiting key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway.
- A study highlighted that quinazoline derivatives demonstrated significant inhibition of EGFR with IC50 values as low as 0.096 μM in MCF7 breast cancer cells .
- Case Studies :
Antibacterial Activity
The antibacterial properties of quinazoline derivatives are notable, particularly against Gram-positive and Gram-negative bacteria.
-
Research Findings :
- Compounds derived from quinazoline frameworks have shown significant antibacterial activity, with some exhibiting inhibition zones exceeding 20 mm against strains like Staphylococcus aureus and Escherichia coli .
- The presence of fluorine substituents enhances the lipophilicity and membrane permeability of these compounds, contributing to their efficacy .
- Table of Antibacterial Activity :
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 22 |
| Compound B | Escherichia coli | 24 |
| Compound C | Pseudomonas aeruginosa | 20 |
Antioxidant Activity
Quinazoline derivatives also exhibit antioxidant properties, which can contribute to their therapeutic potential.
-
Mechanism :
- These compounds scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- A study reported that certain quinazoline derivatives had high DPPH radical scavenging activity, indicating their potential as antioxidant agents .
- Comparison of Antioxidant Activity :
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 85 |
| Compound B | 78 |
| Compound C | 90 |
Q & A
Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of fluorinated aromatic amines with carbonyl intermediates, followed by cyclization. For example, analogous quinazoline derivatives are synthesized via nucleophilic substitution and palladium-catalyzed coupling (e.g., Suzuki-Miyaura for fluorophenyl groups) . Optimization may include:
- Catalyst screening : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) to enhance yields.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates.
- Temperature control : Stepwise heating (60–120°C) minimizes side reactions.
Purity is validated via HPLC (C18 columns, acetonitrile/water gradient) .
Q. How can structural characterization be performed for this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm fluorophenyl and pyrrolidine substituents (δ ~7.2–7.8 ppm for aromatic protons, δ ~3.0–3.5 ppm for pyrrolidine) .
- X-ray crystallography : Resolve crystal packing and hydrogen bonding. For analogous pyrrolo-pyrimidines, triclinic systems (e.g., P1 space group) with unit cell parameters a = 9.85 Å, b = 14.55 Å, c = 16.79 Å are reported .
- HRMS : Confirm molecular weight (expected [M+H]⁺ ~500–550 Da) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence polarization assays for tyrosine kinases (e.g., EGFR, VEGFR) due to the quinazoline core’s affinity for ATP-binding pockets .
- Cellular cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination) .
- Solubility screening : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
Advanced Research Questions
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Batch reproducibility : Validate synthetic consistency via LC-MS and elemental analysis .
- Assay standardization : Use positive controls (e.g., gefitinib for kinase inhibition) and replicate experiments (n ≥ 3) .
- Meta-analysis : Compare data with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidines ).
Q. What computational approaches predict binding modes and selectivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions:
- Target preparation : Retrieve kinase structures (PDB IDs: 1M17 for EGFR, 3WZE for VEGFR).
- Docking parameters : Grid boxes centered on ATP-binding sites, exhaustiveness = 20 .
- Free energy calculations : MM/PBSA to rank binding affinities .
Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. How can metabolic stability and CYP450 inhibition be evaluated?
- Methodological Answer : Use liver microsomes (human/rat) and LC-MS/MS quantification:
Q. What strategies improve aqueous solubility without compromising activity?
- Methodological Answer : Modify physicochemical properties while retaining pharmacophores:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
